(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate
Overview
Description
(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate: is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol It is known for its unique structure, which includes a fluorenyl group and a hydroxybenzylcarbamate moiety
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the derivatization of amines for high-performance liquid chromatography (hplc) and fluorescent detection .
Mode of Action
The compound interacts with its targets through a process known as derivatization. In this process, the compound forms a derivative with the target molecule, which can then be detected using HPLC and fluorescent detection
Action Environment
It is generally recommended to avoid dust formation and breathing vapors, mist, or gas when handling similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with 4-hydroxybenzylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated fluorenyl derivatives.
Scientific Research Applications
Chemistry: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays .
Medicine: Its carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Comparison with Similar Compounds
- (9H-fluoren-9-yl)methyl carbamate
- 4-hydroxybenzylcarbamate
- (9H-fluoren-9-yl)methyl 4-aminobenzylcarbamate
Uniqueness: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate is unique due to the presence of both the fluorenyl and hydroxybenzylcarbamate groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(4-hydroxyphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-16-11-9-15(10-12-16)13-23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSYBOJWJDBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.